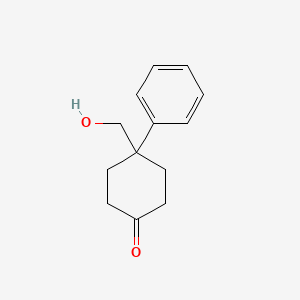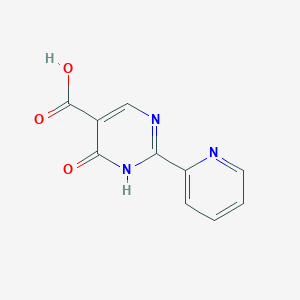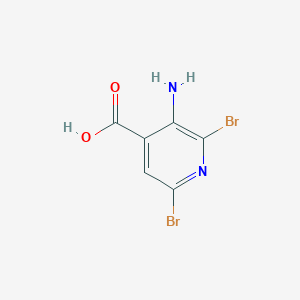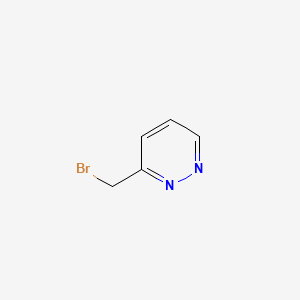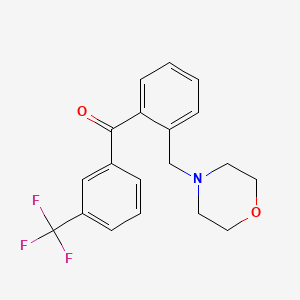
Pyridine-2,4,5-triamine
Descripción general
Descripción
Pyridine-2,4,5-triamine is a chemical compound with the molecular formula C5H8N4 . It is a solid substance and is used as an analytical reagent . The IUPAC name for this compound is 2,4,5-pyridinetriamine .
Synthesis Analysis
A research paper reported the synthesis of pyrimidine-2,4,5-triamine derivatives. The compounds were evaluated for their antiTB activity against MTB H37Ra strain by MABA screening . Another paper mentioned the reductive condensation of 6-cyano-5-methyl-pyrido [2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid.
Molecular Structure Analysis
The InChI code for Pyridine-2,4,5-triamine is 1S/C5H8N4/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H4,6,8,9) .
Physical And Chemical Properties Analysis
Pyridine-2,4,5-triamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyridine derivatives, including Pyridine-2,4,5-triamine, have been identified to possess significant anti-inflammatory properties. They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them valuable for the development of new anti-inflammatory drugs.
Antiviral and Antitumor Agents
The structural analogs of Pyridine-2,4,5-triamine, such as 2-aminopurine, play a crucial role in the development of antiviral and antitumor agents. These compounds are used to combat diseases and infections related to viruses and cancer by acting as antagonists of nucleic acid monomers and their precursors .
Biological Activity Sensing
Pyridine derivatives are known for their diverse biological activities, which include antifungal , antibacterial , antioxidant , anti-glycation , analgesic , antiparkinsonian , anticonvulsant , ulcerogenic , antiviral , and anticancer activities . This broad spectrum of biological activities allows them to be used in chemosensing applications, where they can detect and measure biological changes.
Material Science: Polyimides Synthesis
In material science, Pyridine-2,4,5-triamine is used in the synthesis of soluble and thermally stable polyimides . These polyimides have applications in various industries due to their stability and solubility, which are essential properties for materials used in high-temperature environments .
Pharmacological Effects
Pyrimidines, which include Pyridine-2,4,5-triamine, exhibit a range of pharmacological effects . They are known for their antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. This makes them valuable in the development of new pharmacological treatments .
Synthesis of Novel Compounds
The compound is also involved in the synthesis of novel compounds through various chemical reactions. For instance, it can be transformed into triaminopyrimidine and subsequently cyclized into 2-aminopurine, which is an important intermediate in biochemical pathways .
Enzyme Activity Markers
Pyridine-2,4,5-triamine derivatives are used as markers to determine the activity of certain enzymes involved in purine and nucleic acid metabolism. This application is crucial in biochemical research to understand and measure enzyme functions .
Anti-Infective Agents
Due to their ability to inhibit the growth of various pathogens, Pyridine derivatives are researched for their potential as anti-infective agents . They can be designed to target specific pathogens, making them a promising area of study for new treatments against infectious diseases .
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyridine-2,4,5-triamine is a heterocyclic compound
Mode of Action
It’s known that pyrimidines, a class of compounds structurally similar to pyridine-2,4,5-triamine, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Biochemical Pathways
For instance, they are involved in DNA and RNA biosynthesis .
Result of Action
It’s known that pyrimidines, which are structurally similar to pyridine-2,4,5-triamine, exhibit a range of pharmacological effects .
Propiedades
IUPAC Name |
pyridine-2,4,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H4,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIIDUIQNLSXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618331 | |
| Record name | Pyridine-2,4,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,4,5-triamine | |
CAS RN |
23244-87-3 | |
| Record name | Pyridine-2,4,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)
